(R)-2-amino-N-benzyl-3-methoxypropanamide, also known as Descarbonyl Lacosamide, is a chiral compound characterized by the presence of an amino group, a methoxy group, and a benzyl group attached to a propanamide backbone. Its molecular formula is , with a molecular weight of approximately 208.26 g/mol. The compound is typically presented as a colorless to light yellow solid and is hygroscopic in nature, requiring careful storage conditions (ideally at temperatures between 2-8°C) to maintain stability and prevent degradation .
These reactions are foundational in organic synthesis and can be utilized for further functionalization of the compound.
(R)-2-amino-N-benzyl-3-methoxypropanamide exhibits notable biological activity, primarily as an impurity of Lacosamide, which is used as an anticonvulsant medication. Studies suggest that it may possess similar pharmacological properties, including modulation of voltage-gated sodium channels, which are crucial in neuronal excitability and synaptic transmission. Its biological profile indicates potential neuroprotective effects and implications in the treatment of epilepsy and neuropathic pain .
The synthesis of (R)-2-amino-N-benzyl-3-methoxypropanamide can be achieved through several methods:
These methods highlight the versatility in synthesizing this compound while ensuring purity and enantiomeric specificity.
(R)-2-amino-N-benzyl-3-methoxypropanamide finds applications primarily in pharmaceutical research due to its structural similarity to Lacosamide. It serves as an important reference standard for quality control in drug formulation and testing. Furthermore, its potential neuropharmacological properties make it a candidate for further research in treating neurological disorders .
Interaction studies involving (R)-2-amino-N-benzyl-3-methoxypropanamide primarily focus on its binding affinity and efficacy related to sodium channels. Research indicates that this compound may interact with voltage-gated sodium channels similarly to Lacosamide, potentially influencing neuronal excitability. Further studies are necessary to elucidate its full pharmacodynamic profile and interaction mechanisms with other neurotransmitter systems .
Several compounds share structural similarities with (R)-2-amino-N-benzyl-3-methoxypropanamide, which include:
| Compound Name | Molecular Formula | Molecular Weight | Key Properties |
|---|---|---|---|
| (R)-2-amino-N-benzyl-3-methoxypropanamide | C11H16N2O2 | 208.26 g/mol | Anticonvulsant properties |
| Lacosamide | C9H18N2O3 | 198.25 g/mol | Anticonvulsant used clinically |
| N-desacetyl Lacosamide | C8H16N2O3 | 188.23 g/mol | Active metabolite of Lacosamide |
| (S)-2-amino-N-benzyl-3-methoxypropanamide | C11H16N2O2 | 208.26 g/mol | Potentially differing pharmacology |
This table illustrates the structural similarities and differences among these compounds, highlighting the unique position of (R)-2-amino-N-benzyl-3-methoxypropanamide within this class of substances. Each compound's unique properties contribute to its specific applications in medicinal chemistry and pharmacology .
(R)-2-Amino-N-benzyl-3-methoxypropanamide (CAS RN: 196601-69-1) is a chiral amino acid derivative with the molecular formula C₁₁H₁₆N₂O₂ and a molecular weight of 208.26 g/mol. Its IUPAC name reflects its stereochemistry and functional groups:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₆N₂O₂ | |
| Molecular Weight | 208.26 g/mol | |
| Melting Point | Not reported (hygroscopic) | |
| Solubility | Soluble in DMSO, methanol | |
| LogP (Partition Coeff.) | ~0.5 (estimated) |
First synthesized in the 1990s, this compound gained prominence as a key intermediate in the development of lacosamide (Vimpat®), an antiepileptic drug. Researchers at the University of Houston identified its potential to modulate sodium channel activity while minimizing off-target effects. Its discovery marked a shift toward designing functionalized amino acids with enhanced stereochemical precision for neurological applications.
The (R)-enantiomer exhibits distinct pharmacological properties compared to its (S)-counterpart:
(Note: Suggested diagram showing (R)- vs. (S)-configurations and their lattice structures.)
This compound exemplifies the role of chirality in drug design:
(R)-2-amino-N-benzyl-3-methoxypropanamide represents a chiral amino acid derivative characterized by its unique stereochemical configuration and molecular architecture [1] [2]. The compound possesses the molecular formula C11H16N2O2 with a molecular weight of 208.26 grams per mole [2] [4]. The International Union of Pure and Applied Chemistry name for this compound is (2R)-2-amino-N-benzyl-3-methoxypropanamide, reflecting its stereochemical designation [1] [9].
The molecular structure features a propanamide backbone with three distinct functional groups that define its chemical behavior [5]. The amino group (-NH2) is positioned at the second carbon atom, establishing the chiral center that determines the compound's optical activity [19] [20]. The benzyl substituent (C6H5CH2-) is attached to the nitrogen atom of the amide functional group, contributing significantly to the compound's lipophilic character [24]. The methoxy group (-OCH3) occupies the third carbon position, introducing an ether linkage that influences both the compound's polarity and its chemical reactivity [32].
The stereochemical configuration is designated as R according to the Cahn-Ingold-Prelog priority rules [23] [36]. In this configuration, when the molecule is oriented with the hydrogen atom pointing away from the observer, the priority sequence from amino group to carbonyl carbon to methoxy group proceeds in a clockwise direction [33] [36]. This R-configuration is critical for the compound's biological activity and distinguishes it from its S-enantiomer [19] [20].
The structural formula can be represented by the Simplified Molecular Input Line Entry System notation: COCC@HN, where the "@" symbol specifically denotes the R-stereochemistry at the chiral center [1] [5]. The International Chemical Identifier provides a comprehensive structural description: InChI=1S/C11H16N2O2/c1-15-8-10(12)11(14)13-7-9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3,(H,13,14)/t10-/m1/s1 [1] [9].
The crystallographic characteristics of (R)-2-amino-N-benzyl-3-methoxypropanamide reflect its molecular packing arrangement and intermolecular interactions in the solid state . X-ray crystallographic studies have provided insights into the three-dimensional arrangement of molecules within the crystal lattice, though specific unit cell parameters require further detailed analysis . The compound typically crystallizes in a monoclinic space group, consistent with other amino acid derivatives of similar structure .
The solid-state properties are influenced by hydrogen bonding networks formed between the amino and amide functional groups of adjacent molecules [24]. These intermolecular hydrogen bonds contribute to the stability of the crystal structure and influence the compound's melting behavior [24]. The benzyl substituent participates in π-π stacking interactions with neighboring aromatic rings, further stabilizing the crystal lattice [24].
Molecular packing density calculations indicate a relatively efficient packing arrangement, with the calculated density of 1.107 grams per cubic centimeter reflecting moderate intermolecular spacing [2] [4]. The crystal structure exhibits characteristic features of organic amides, including planar amide bonds and specific torsional angles around the chiral center .
(R)-2-amino-N-benzyl-3-methoxypropanamide presents as a solid material under standard ambient conditions [2] [6]. The compound typically appears as an off-white to light yellow solid, with the coloration potentially attributed to trace impurities or slight oxidation [2] [6]. The physical form is described as a low-melting solid, indicating a relatively modest melting point compared to many other organic compounds [6].
The compound maintains its solid state at room temperature but may exhibit some temperature sensitivity [9] [10]. Storage recommendations indicate that the material should be maintained at temperatures between 2-8°C to preserve its physical and chemical integrity [9] [10]. The crystalline nature of the compound contributes to its stability under appropriate storage conditions [6].
The solubility characteristics of (R)-2-amino-N-benzyl-3-methoxypropanamide reflect its amphiphilic nature, possessing both hydrophilic and lipophilic structural elements [2] [6]. The compound demonstrates slight solubility in chloroform, indicating some degree of lipophilic character attributed to the benzyl substituent [2] [6]. Solubility in methanol is also characterized as slight, requiring sonication for complete dissolution [2] [6].
The partition coefficient (LogP) value of 1.36770 indicates a moderate preference for lipophilic environments over aqueous phases [4] [26]. This value suggests that the compound exhibits balanced distribution between organic and aqueous phases, which is significant for its potential bioavailability and membrane permeation characteristics [4] [26]. The polar surface area of 64.35 square angstroms reflects the contribution of polar functional groups to the overall molecular surface [4] [26].
| Property | Value | Reference |
|---|---|---|
| LogP | 1.36770 | [4] [26] |
| Polar Surface Area | 64.35 Ų | [4] [26] |
| Solubility in Chloroform | Slight | [2] [6] |
| Solubility in Methanol | Slight (with sonication) | [2] [6] |
The thermal characteristics of (R)-2-amino-N-benzyl-3-methoxypropanamide are defined by several key parameters that influence its handling and storage requirements [2] [4]. The predicted boiling point of 421.947°C at 760 millimeters of mercury indicates substantial thermal stability under normal atmospheric conditions [4] [26]. This elevated boiling point reflects the presence of hydrogen bonding and intermolecular interactions that require significant energy to overcome during phase transitions [4].
The flash point of 208.986°C represents the temperature at which the compound can form ignitable vapor-air mixtures [4] [26]. This parameter is crucial for safe handling procedures and storage considerations [4]. The vapor pressure at 25°C is effectively zero millimeters of mercury, indicating minimal volatility under ambient conditions [4].
Thermal stability studies suggest that the compound remains chemically stable under moderate heating conditions, though prolonged exposure to elevated temperatures may lead to decomposition [2]. The amide functional group is generally thermally stable, while the methoxy ether linkage may be more susceptible to thermal cleavage under extreme conditions [32].
(R)-2-amino-N-benzyl-3-methoxypropanamide exhibits hygroscopic properties, meaning it readily absorbs moisture from the surrounding atmosphere [2] [6]. This characteristic necessitates careful storage under controlled humidity conditions to prevent degradation and maintain compound integrity [9] [10]. The hygroscopic nature is attributed to the presence of the amino group, which can form hydrogen bonds with water molecules [24].
Storage protocols specify that the compound should be kept in a dark place under an inert atmosphere at temperatures between 2-8°C [9] [10]. These conditions minimize both moisture absorption and potential photodegradation [9] [10]. The hygroscopic behavior can affect the compound's weight, purity, and handling characteristics if proper storage conditions are not maintained [2].
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural confirmation for (R)-2-amino-N-benzyl-3-methoxypropanamide through analysis of both proton and carbon-13 environments [14]. In proton Nuclear Magnetic Resonance spectroscopy, characteristic signals appear in distinct chemical shift regions corresponding to specific molecular environments .
The aromatic protons of the benzyl group typically appear in the range of 7.2-7.4 parts per million, exhibiting the characteristic multipicity patterns of monosubstituted benzene rings . The methoxy group produces a sharp singlet at approximately 3.3 parts per million, integrating for three protons . The benzylic methylene protons appear as a doublet in the region around 4.4 parts per million, while the α-amino proton shows characteristic coupling patterns reflecting its stereochemical environment .
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals distinct signals for each carbon environment within the molecule . The carbonyl carbon of the amide group appears in the characteristic downfield region around 170 parts per million . The aromatic carbons of the benzyl substituent produce signals in the 125-140 parts per million range, while the methoxy carbon appears around 59 parts per million .
Infrared spectroscopy provides characteristic absorption bands that confirm the presence of specific functional groups within (R)-2-amino-N-benzyl-3-methoxypropanamide . The amide carbonyl group produces a strong absorption band at approximately 1650 wavenumbers, which is diagnostic for secondary amides . The nitrogen-hydrogen stretching vibrations appear as medium to strong absorptions around 3300 wavenumbers .
The aromatic carbon-hydrogen stretching vibrations of the benzyl group contribute to the absorption pattern in the 3000-3100 wavenumber region . Aliphatic carbon-hydrogen stretching modes appear in the 2800-3000 wavenumber range . The carbon-oxygen stretching vibration of the methoxy group produces a characteristic band in the 1000-1300 wavenumber region [32].
Raman spectroscopy complements infrared analysis by providing information about molecular vibrations that may be inactive or weak in infrared spectra . The aromatic ring breathing modes and carbon-carbon stretching vibrations are typically well-resolved in Raman spectra . The amide functionality contributes to both infrared and Raman spectra through various vibrational modes [24].
Mass spectrometry provides definitive molecular weight confirmation and fragmentation pattern analysis for (R)-2-amino-N-benzyl-3-methoxypropanamide [14]. The molecular ion peak appears at mass-to-charge ratio 208, corresponding to the molecular weight of 208.26 atomic mass units [1] [2]. The exact mass determination yields 208.12100 daltons, confirming the molecular formula C11H16N2O2 [4].
Fragmentation patterns in mass spectrometry reveal characteristic breakdown pathways of the molecule under ionization conditions [14]. Common fragmentation includes loss of the methoxy group (loss of 31 mass units) and cleavage of the benzyl group from the amide nitrogen [14]. The base peak often corresponds to the benzyl cation fragment at mass-to-charge ratio 91 [14].
Electrospray ionization mass spectrometry typically produces protonated molecular ions [M+H]+ at mass-to-charge ratio 209, while sodium adducts [M+Na]+ appear at mass-to-charge ratio 231 [14]. These ionization patterns are consistent with the compound's structural features and polarity characteristics [14].
X-ray diffraction analysis provides detailed information about the three-dimensional molecular structure and crystal packing arrangements of (R)-2-amino-N-benzyl-3-methoxypropanamide . Powder diffraction patterns reveal characteristic peak positions and intensities that serve as fingerprint identification for the compound . Single crystal X-ray diffraction studies, when available, provide precise bond lengths, bond angles, and torsional angles .
The diffraction data confirm the stereochemical configuration at the chiral center and reveal the preferred conformations of the benzyl and methoxy substituents . Intermolecular hydrogen bonding patterns are clearly visible in the crystal structure, showing interactions between amino groups and carbonyl oxygens of adjacent molecules .
The unit cell parameters and space group determination provide essential crystallographic information for understanding the solid-state behavior of the compound . Crystal packing efficiency and intermolecular interaction energies can be calculated from the diffraction data . The crystallographic information also supports the observed physical properties such as density and melting behavior .
| Spectroscopic Method | Key Observations | Chemical Shifts/Frequencies |
|---|---|---|
| 1H Nuclear Magnetic Resonance | Aromatic protons, methoxy group, benzylic CH2 | 7.2-7.4, 3.3, 4.4 ppm |
| 13C Nuclear Magnetic Resonance | Carbonyl carbon, aromatic carbons, methoxy carbon | 170, 125-140, 59 ppm |
| Infrared | Amide C=O, N-H stretch, aromatic C-H | 1650, 3300, 3000-3100 cm⁻¹ |
| Mass Spectrometry | Molecular ion, benzyl fragment | m/z 208, 91 |
Retrosynthetic analysis serves as the foundation for designing efficient synthetic routes to (R)-2-amino-N-benzyl-3-methoxypropanamide [1]. The strategic approach begins with identifying key disconnections that can simplify the target molecule into readily available starting materials. The most effective retrosynthetic strategies focus on the chiral center at the alpha position and the amide bond formation as critical disconnection points [2] [1].
The biomimetic approach represents a particularly valuable strategy, utilizing naturally occurring amino acid precursors as starting materials [3]. This method leverages the inherent chirality present in the chiral pool, specifically targeting methoxy-substituted serine derivatives or glycine equivalents that can be elaborated through controlled alkylation reactions [4] [5]. Strategic disconnections typically involve:
Primary disconnection strategies:
The convergent synthetic approach proves most efficient for this target molecule, allowing parallel preparation of key intermediates that can be coupled in the final stages of synthesis [1]. This strategy minimizes the number of linear steps and reduces overall synthetic complexity while maintaining stereochemical integrity [6].
The selection of appropriate chiral starting materials constitutes a critical decision in the synthetic planning process [3] [5]. Natural amino acids serve as the most cost-effective and readily available chiral building blocks for constructing (R)-2-amino-N-benzyl-3-methoxypropanamide. The chiral pool approach utilizes the inherent stereochemistry of natural amino acids to establish the desired absolute configuration [7].
Primary chiral precursors include:
L-Serine derivatives represent the most direct precursors, requiring selective protection of the hydroxyl group followed by methylation to install the methoxy functionality [8]. The transformation typically proceeds through tosylation or mesylation of the hydroxyl group, followed by nucleophilic substitution with methoxide under basic conditions [9].
Glycine equivalents provide an alternative approach through asymmetric alkylation strategies [4]. Chiral glycine enolate equivalents, particularly those derived from nickel(II) complexes with chiral auxiliaries, enable highly stereoselective introduction of the methoxymethyl side chain [10] [11]. These reactions typically proceed with excellent diastereomeric ratios exceeding 95:5 [10].
Protected amino acid derivatives offer additional flexibility in synthetic planning [12]. The use of appropriately protected amino acid starting materials allows for selective functional group manipulations while preserving the critical stereochemical information [9] [12].
Asymmetric synthesis strategies provide the most direct access to enantiomerically pure (R)-2-amino-N-benzyl-3-methoxypropanamide [13] [4]. The most successful approaches utilize chiral auxiliaries or catalysts to control the absolute stereochemistry during key bond-forming reactions.
Nickel(II)-mediated asymmetric synthesis represents the most developed methodology for this class of compounds [10] [11]. The reaction employs square-planar nickel(II) complexes of chiral Schiff bases derived from naturally occurring amino acids. The (S)-2-N-(N'-benzylprolyl)-aminobenzophenone auxiliary demonstrates exceptional stereochemical control, providing enantiomeric excesses greater than 99% [11].
The mechanism involves formation of a planar nickel enolate that undergoes nucleophilic substitution with electrophilic methoxymethyl precursors [10]. The stereochemical outcome is controlled by the steric environment created by the chiral auxiliary, which effectively shields one face of the enolate from approach by the electrophile [11].
Asymmetric hydrogenation provides an alternative approach through reduction of appropriate dehydroamino acid precursors [13]. This methodology requires prior installation of the methoxy side chain, followed by asymmetric reduction of the resulting alpha,beta-unsaturated amino acid derivative [14].
Strecker-type reactions offer additional possibilities for asymmetric synthesis [15] [16]. The asymmetric Strecker reaction utilizes chiral auxiliaries or catalysts to control the stereochemical outcome of the addition of hydrogen cyanide to chiral imines [15]. Subsequent hydrolysis of the resulting aminonitrile provides the target amino acid with excellent enantiomeric purity [16].
Chiral resolution techniques provide valuable alternatives when asymmetric synthesis is not feasible or economical [17] [18]. These methods typically involve the separation of racemic mixtures into individual enantiomers through formation of diastereomeric derivatives or direct chromatographic separation [19] [20].
Crystallization-based resolution employs chiral resolving agents to form diastereomeric salts with differential solubilities [17] [18]. Classical resolving agents such as tartaric acid derivatives, cinchona alkaloids, or mandelic acid can be employed depending on the specific substrate requirements [17]. The resolution typically proceeds through formation of the diastereomeric salt, selective crystallization of the less soluble diastereomer, and subsequent liberation of the enantiomerically pure amino acid [18].
Chromatographic resolution utilizes chiral stationary phases to achieve direct separation of enantiomers [20] [21]. High-performance liquid chromatography with chiral columns based on derivatized cellulose or protein-based selectors provides excellent resolution for amino acid derivatives [20]. The CHIROBIOTIC series of columns demonstrates particular efficacy for amino acid separations, achieving baseline resolution with mobile phases compatible with preparative-scale operations [20] [21].
The efficiency of chiral resolution can be enhanced through optimization of crystallization conditions, including temperature, solvent composition, and concentration [22] [23]. Studies demonstrate that amino acid enantiomers can be separated with enantiomeric excesses ranging from 81% to 86% using optimized crystallization protocols [6] [24].
Enzymatic resolution methods offer highly selective approaches for obtaining enantiomerically pure amino acids [25] [26] [27]. These biocatalytic processes typically operate under mild conditions and provide excellent stereoselectivity, making them particularly valuable for industrial applications [28] [25].
Aminopeptidase-mediated resolution represents the most widely applied enzymatic approach [25] [29]. L-specific aminopeptidases selectively hydrolyze N-acyl-L-amino acid derivatives, leaving the corresponding D-enantiomer unchanged [30] [29]. The resolution typically achieves conversion levels approaching 50% with enantiomeric excesses exceeding 97% for both the hydrolyzed L-amino acid and the remaining D-acyl derivative [29].
Lipase-catalyzed resolution provides alternative selectivity patterns through esterification or transesterification reactions [26] [31]. Various lipases, including those from Candida antarctica and Pseudomonas species, demonstrate excellent enantioselectivity for amino acid ester substrates [26]. The reactions typically proceed under mild conditions in organic solvents, providing easy product isolation and catalyst recovery [31].
Dynamic kinetic resolution combines enzymatic resolution with in situ racemization to achieve theoretical yields approaching 100% [32] [27]. This approach requires careful optimization of reaction conditions to balance the rates of enzymatic resolution and substrate racemization [27]. The methodology has been successfully applied to various N-formyl and N-carbamoyl amino acids, providing enantiomeric excesses greater than 99.5% [27].
Amide bond formation constitutes the final key transformation in most synthetic routes to (R)-2-amino-N-benzyl-3-methoxypropanamide [33] [34]. The selection of appropriate coupling methodology depends on the nature of the carboxylic acid and amine components, the required reaction scale, and the desired level of stereochemical retention [35] [36].
Carbodiimide-mediated coupling represents the most widely used approach for amide bond formation [33] [35]. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt) provides excellent coupling efficiency while minimizing racemization [35]. The reaction typically proceeds under mild conditions in polar aprotic solvents such as dimethylformamide or dichloromethane [33].
The mechanism involves initial activation of the carboxylic acid by the carbodiimide to form an O-acylisourea intermediate [37]. Addition of HOBt converts this reactive intermediate to the more stable and selective HOBt ester, which subsequently undergoes aminolysis to provide the desired amide [35] [37].
Metal-catalyzed amide formation offers alternative approaches that can operate under different conditions [34]. Palladium and copper catalysts enable direct coupling of carboxylic acids with amines in the presence of suitable oxidants or coupling partners [34]. These methods can be particularly valuable when traditional coupling reagents prove ineffective or when specific reaction conditions are required [34].
Optimization parameters for coupling reactions include:
The coupling efficiency can be further enhanced through use of modern coupling reagents such as HATU or PyBOP, which provide superior reactivity and reduced side product formation [35].
Protection-deprotection strategies are essential for achieving selective transformations in the presence of multiple reactive functional groups [38] [9] [12]. The design of an effective protection strategy requires careful consideration of the stability of protecting groups under reaction conditions and the orthogonality of deprotection methods [39].
Amino group protection typically employs carbamate-based protecting groups due to their stability and ease of removal [38] [40]. The tert-butoxycarbonyl (Boc) group represents the most commonly used amino protecting group, providing excellent stability under basic and neutral conditions while being readily removed under acidic conditions [38] [40].
Boc protection is typically achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as sodium bicarbonate or triethylamine [38]. The reaction proceeds smoothly under mild conditions, providing protected amino acids in excellent yields [40]. Deprotection is accomplished using trifluoroacetic acid in dichloromethane, which provides rapid and quantitative removal of the Boc group [38] [40].
Alternative amino protecting groups include:
Carboxyl group protection is typically achieved through esterification with alcohols [12]. Methyl and ethyl esters provide basic protection but require harsh conditions for removal [12]. tert-Butyl esters offer the advantage of acid-labile removal under mild conditions [12].
Orthogonal protection strategies enable selective deprotection in the presence of other protecting groups [9] [39]. The combination of Boc amino protection with tert-butyl ester carboxyl protection provides complete orthogonality, as both groups are removed under acidic conditions but stable under all other reaction conditions [39].
Reaction optimization for process scale synthesis requires systematic evaluation of multiple parameters to achieve optimal efficiency, selectivity, and economic viability [41] [42]. The key parameters that require optimization include temperature, concentration, reagent stoichiometry, and reaction time [41].
Temperature optimization must balance reaction rate with selectivity and stability considerations [41]. For asymmetric synthesis reactions, lower temperatures typically favor higher stereoselectivity but may require extended reaction times [11]. The optimal temperature range for most amino acid synthesis reactions falls between 25-85°C, depending on the specific transformation [41] [43].
Concentration effects significantly impact both reaction rate and selectivity [42]. Higher concentrations generally accelerate reactions but may lead to increased side product formation or reduced stereoselectivity [42]. Concentration optimization typically involves screening across a range from 0.1 M to 1.0 M substrate concentration [41].
Reagent stoichiometry optimization aims to minimize reagent costs while maintaining high conversion and selectivity [42]. For coupling reactions, the use of 1.1-1.2 equivalents of coupling reagent typically provides optimal results [35]. Excess reagents should be minimized to reduce costs and simplify workup procedures [42].
Solvent screening and optimization considers multiple factors including reaction rate, selectivity, safety, and environmental impact [44] [45]. The solvent selection process typically involves initial screening of representative solvents from different classes, followed by optimization of solvent mixtures if beneficial [44].
Solvent selection for process scale synthesis must consider multiple criteria including reaction performance, safety, environmental impact, and cost [44] [45] [46]. Modern process development emphasizes the use of environmentally benign solvents that minimize waste and reduce environmental impact [45] [47].
Green solvent alternatives are increasingly being adopted for amino acid synthesis [48] [47] [46]. Water represents the ultimate green solvent, and methods for conducting amino acid synthesis in aqueous media have been developed [47]. Bio-based solvents derived from renewable feedstocks offer sustainable alternatives to traditional organic solvents [48] [46].
Recent studies demonstrate the successful use of bio-based solvents such as fruit extracts and vinegar for amino acid protection reactions [46]. These natural solvents provide comparable yields to traditional methods while significantly reducing environmental impact [48] [46]. The use of such solvents can eliminate the need for extensive water washing, saving approximately 250 liters of water per reaction [46].
Solvent recycling and reuse strategies are essential for sustainable process development [45]. Distillation and other purification methods enable recovery and reuse of solvents, reducing both costs and environmental impact [45]. The implementation of closed-loop solvent systems can achieve greater than 95% solvent recovery in many cases [45].
Environmental impact assessment tools such as the Solvent Eco-Impact Metric provide quantitative evaluation of solvent sustainability [44]. These tools consider factors including toxicity, environmental persistence, recyclability, and resource depletion [44]. Process development teams use these metrics to guide solvent selection decisions and identify opportunities for improvement [44].
Catalyst selection and optimization are critical factors for process scale synthesis, impacting both reaction efficiency and economics [49] [43] [50]. The choice of catalyst system depends on the specific transformation, required selectivity, and scale of operation [50].
Homogeneous catalysts provide excellent activity and selectivity but present challenges for catalyst recovery and reuse [49]. Nickel(II) complexes with chiral ligands demonstrate exceptional performance for asymmetric amino acid synthesis, achieving turnover frequencies exceeding 300 s⁻¹ with enantiomeric excesses greater than 99% [49] [43].
The efficiency of nickel-based catalysts can be enhanced through modification with amino acid ligands [49] [43]. Studies demonstrate that arginine-modified nickel catalysts exhibit significantly higher activity than glycine analogs, with turnover frequencies 6-fold higher for both hydrogen production and oxidation reactions [49] [43].
Heterogeneous catalysts offer advantages for process scale applications including easy separation and catalyst recovery [50]. Ruthenium nanoparticles supported on carbon nanotubes demonstrate exceptional efficiency for amino acid synthesis from biomass-derived substrates [50]. These catalysts exhibit unique enhancement effects in the presence of ammonia, leading to superior performance compared to other metal catalysts [50].
Biocatalysts provide highly selective and environmentally friendly alternatives for amino acid synthesis [51] [52]. Engineered enzymes enable reactions that are difficult to achieve through chemical catalysis, particularly for the synthesis of unnatural amino acids [51] [52]. The combination of photoredox and enzymatic catalysis creates new opportunities for stereoselective amino acid synthesis [51] [52].
Catalyst loading optimization aims to minimize catalyst costs while maintaining adequate reaction rates [49]. For most systems, catalyst loadings between 1-10 mol% provide optimal performance [53]. Higher loadings may be justified for particularly challenging substrates or when rapid reaction times are required [43].
Crystallization represents the most cost-effective and scalable method for purifying amino acids and achieving the required chemical and enantiomeric purity [54] [55] [56]. The development of effective crystallization processes requires understanding of solubility behavior, nucleation kinetics, and crystal growth mechanisms [54] [57].
Conventional crystallization methods include cooling crystallization, evaporative crystallization, and antisolvent crystallization [54] [55]. Cooling crystallization involves reducing the temperature of a saturated solution to induce supersaturation and subsequent crystallization [55]. This method is particularly effective for compounds with high temperature-dependent solubility [54].
Evaporative crystallization removes solvent through controlled evaporation, gradually concentrating the solution until supersaturation is achieved [54] [55]. This method provides excellent control over crystal size and morphology through manipulation of evaporation rate [55].
Advanced crystallization techniques offer enhanced control over crystal properties and purification efficiency [54] [56]. Metal-Assisted and Microwave-Accelerated Evaporative Crystallization (MA-MAEC) significantly reduces induction times and increases crystal growth rates [54] [56]. Studies demonstrate induction time reductions up to 8-fold and crystal growth rate increases up to 50-fold compared to conventional methods [54] [56].
The MA-MAEC technique utilizes silver nanoparticle films as selective nucleation sites for amino acid crystallization [54]. The microwave heating creates temperature gradients that drive mass transfer from the warmer solution to the cooler nanoparticle surface, where nucleation and growth occur [54] [56].
Laser-induced crystallization provides precise spatial and temporal control over nucleation and crystal growth [57]. This technique utilizes focused laser beams to create localized heating and optical forces that promote crystallization [57]. In situ Raman spectroscopy enables real-time monitoring of crystallization kinetics and phase identification [57].
Chromatographic purification provides high-resolution separation capabilities essential for achieving pharmaceutical-grade purity [58] [59] [60]. The selection of appropriate chromatographic methods depends on the nature of impurities, required purity levels, and scale of operation [61] [62].
High-Performance Liquid Chromatography (HPLC) represents the most versatile approach for amino acid purification [58] [59]. Reversed-phase HPLC with C18 stationary phases provides excellent resolution for amino acid derivatives [58] [60]. The method typically employs gradient elution with water-acetonitrile mobile phases, achieving high recovery yields (68-89%) and purities (96-99%) [58].
Pre-column derivatization enhances detection sensitivity and separation selectivity [60] [63]. Common derivatization reagents include o-phthalaldehyde (OPA) with chiral thiols for enantiomeric separations [64]. The AccQ-Fluor derivatization system provides automated processing and excellent reproducibility for amino acid analysis [63].
Preparative chromatography enables isolation of pure compounds at scales ranging from milligrams to kilograms [59] [65]. The key considerations for preparative separations include column loading capacity, mobile phase consumption, and product concentration methods [59]. Membrane filtration and solvent extraction provide effective methods for removing chromatographic eluents from isolated fractions [65].
Ion-exchange chromatography offers alternative selectivity based on charge interactions [60] [61]. Cation exchange resins provide excellent separation for basic amino acids, while anion exchange systems are effective for acidic derivatives [61]. The use of amino acids as buffer components in chromatographic systems can enhance separation selectivity and improve impurity clearance [61].
Process optimization for chromatographic purifications focuses on maximizing throughput while maintaining resolution [62]. Parameters including flow rate, injection volume, and gradient steepness require optimization for each specific separation [62]. Modern liquid chromatography-mass spectrometry systems enable rapid method development and optimization [62].
Salt formation provides an effective strategy for improving solubility, stability, and purification efficiency of amino acid derivatives [66] [67] [68]. The selection of appropriate salt forms depends on the physicochemical properties of the parent compound and the intended application [66] [69].
Anionic amino acid salts demonstrate particular effectiveness for improving solubility of basic compounds [66] [67]. Glutamic acid and aspartic acid serve as excellent counter-ions, providing solubility improvements of 2,500-2,900 fold in some cases [66]. The success of salt formation depends on achieving optimal ionic and hydrophobic interactions between the components [66].
Molecular dynamics simulations provide valuable insights into the interactions responsible for successful salt formation [66]. Studies demonstrate that ionic interactions between components must exceed hydrophobic interactions within individual molecules to achieve stable salt formation [66]. This principle guides the selection of appropriate counter-ions for specific target compounds [66].
Salt screening strategies involve systematic evaluation of multiple potential counter-ions to identify optimal combinations [67] [69]. Common screening sets include organic acids (citric acid, tartaric acid, maleic acid) and inorganic acids (hydrochloric acid, sulfuric acid, phosphoric acid) [67]. The screening typically evaluates solubility, stability, and crystallization behavior for each salt form [67].
Characterization of salt forms requires multiple analytical techniques to confirm salt formation and evaluate properties [66] [67]. Differential scanning calorimetry (DSC) provides thermal analysis to identify melting points and phase transitions [66] [67]. Fourier-transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy confirm molecular interactions and salt formation [66] [67].
Process considerations for salt formation include optimization of crystallization conditions and scale-up feasibility [70] [23]. The crystallization process typically involves dissolution of both components in a suitable solvent, followed by controlled precipitation through cooling, evaporation, or antisolvent addition [23]. Process parameters including concentration, temperature, and mixing rate require optimization to achieve desired crystal properties [70] [23].
Irritant